7b-Hydroxydehydroepiandrosterone

概要

説明

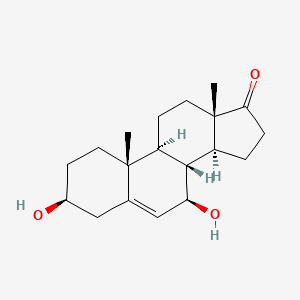

7b-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone, featuring an additional hydroxy group at the 7β-position. It is a naturally occurring steroid and a metabolite of dehydroepiandrosterone, playing a significant role in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7b-Hydroxydehydroepiandrosterone typically involves the hydroxylation of dehydroepiandrosterone. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP7B1, which catalyzes the hydroxylation at the 7β-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic hydroxylation process can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes .

化学反応の分析

Competitive Inhibition of Cortisol Metabolism

7β-OH-DHEA acts as a potent competitive inhibitor of 11β-HSD1 , reducing cortisol oxidation to cortisone. It exhibits 7-fold higher inhibitory potency compared to 7α-OH-DHEA in human tissues .

| Parameter | 7β-OH-DHEA | 7α-OH-DHEA |

|---|---|---|

| IC<sub>50</sub> (nM) | 12 ± 3 | 85 ± 15 |

| Inhibition Type | Competitive | Competitive |

Oxidation and Reduction Reactions

The 7β-hydroxyl group undergoes oxidation to form 7-keto-DHEA , a reaction catalyzed by 11β-HSD1 or non-enzymatic peroxidation . Reduction reactions typically regenerate the hydroxylated forms but are less characterized.

Notable Reactions :

-

Oxidation :

-

Reductive Pathways :

Limited data suggest potential reduction of 7-keto-DHEA back to 7β-OH-DHEA under reducing conditions .

Species-Specific Metabolism

Human studies contrast with animal models, as rodents exhibit divergent CYP7B1 substrate preferences and lower 7β-OH-DHEA synthesis . This underscores the importance of human-specific metabolic data.

| Species | Primary CYP7B1 Product | 7β-OH-DHEA Levels |

|---|---|---|

| Human | 7α-OH-DHEA | 0.5–2.1 nM (plasma) |

| Mouse | 25-hydroxycholesterol derivatives | Negligible |

Age-Related Decline in Plasma Levels

Longitudinal studies in aging males demonstrate a 40% reduction in 7β-OH-DHEA levels between ages 50–90 , paralleling the decline in DHEA itself.

| Age Group (Years) | Mean 7β-OH-DHEA (nM) |

|---|---|

| 50–59 | 1.8 ± 0.3 |

| 70–79 | 1.2 ± 0.2 |

| 80–91 | 0.9 ± 0.2 |

科学的研究の応用

Hormonal Effects

Research indicates that 7β-OH-DHEA can influence hormonal levels in the body. A study involving healthy male volunteers demonstrated that transdermal application of 7β-OH-DHEA resulted in significant increases in its serum levels while decreasing testosterone and gonadotropins shortly after the first dose. Notably, the effects persisted beyond the treatment period, with elevated levels observed for up to 28 days post-application .

Body Weight Management

7β-OH-DHEA has been investigated for its role in body weight regulation. A systematic review highlighted its potential to decrease body fat percentage and body mass index (BMI), along with increasing resting metabolic rates in certain studies . This suggests a possible application in weight management strategies, particularly for individuals struggling with obesity.

Immunomodulatory Properties

Both 7α-hydroxy and 7β-hydroxy forms of DHEA have shown promise in enhancing immune responses. In vitro studies have revealed that these compounds can significantly increase the production of immunoglobulin G (IgG) against various antigens, indicating their potential as immunomodulators . This property could be beneficial in developing therapies for conditions requiring enhanced immune function.

Anti-inflammatory Effects

Research has suggested that 7β-OH-DHEA may exert anti-inflammatory effects, which could be advantageous in treating inflammatory diseases. Its ability to modulate immune responses could lead to reduced inflammation, making it a candidate for further exploration in clinical settings .

Neurosteroid Synthesis

7β-OH-DHEA is involved in the synthesis of neurosteroids, which play crucial roles in brain function and neuroprotection. Studies have identified its synthesis by cytochrome P450 enzymes in the brain, suggesting its relevance in neurological health . This opens avenues for research into its application in neurodegenerative diseases.

Cognitive Function

Preliminary studies indicate that neurosteroids like 7β-OH-DHEA may enhance cognitive functions, including memory and learning capabilities. Further research is needed to establish its efficacy and mechanisms of action within cognitive contexts.

Clinical Case Studies

作用機序

The mechanism of action of 7b-Hydroxydehydroepiandrosterone involves its interaction with specific enzymes and receptors. It acts as a substrate for 11β-hydroxysteroid dehydrogenase, influencing the enzyme’s activity and regulating the levels of active glucocorticoids in the body. This regulation plays a crucial role in maintaining homeostasis and modulating immune responses .

類似化合物との比較

7α-Hydroxydehydroepiandrosterone: Another hydroxylated derivative of dehydroepiandrosterone, differing in the position of the hydroxyl group.

7-Keto-dehydroepiandrosterone: A metabolite with a keto group at the 7-position instead of a hydroxyl group.

Uniqueness: 7b-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 7β-position, which imparts distinct biological activities compared to its analogs. Its role in regulating enzyme activities and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

7β-Hydroxydehydroepiandrosterone (7β-OH-DHEA) is a naturally occurring steroid and a metabolite of dehydroepiandrosterone (DHEA). It plays a significant role in various biological processes, including hormonal regulation, immune response modulation, and potential therapeutic applications. This article explores the biological activity of 7β-OH-DHEA, highlighting its mechanisms of action, effects on metabolic pathways, and relevant research findings.

7β-OH-DHEA is characterized by the addition of a hydroxyl group at the 7β position of the DHEA molecule. It can be synthesized via enzymatic hydroxylation using cytochrome P450 enzymes, particularly CYP7B1, which catalyzes this reaction in various tissues including the liver and brain .

The biological activity of 7β-OH-DHEA is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Interaction : 7β-OH-DHEA acts as a substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD), influencing glucocorticoid levels in the body. It has been shown to inhibit the oxidase activity of 11β-HSD1, which converts inactive cortisone into active cortisol, thereby potentially acting as an anti-glucocorticoid .

- Receptor Modulation : This compound exhibits weak antiestrogenic activity by selectively antagonizing the estrogen receptor ERβ. This property suggests a potential role in modulating estrogen-related processes .

Hormonal Regulation

Research indicates that 7β-OH-DHEA influences various hormonal pathways:

- Anti-inflammatory Effects : Studies have suggested that 7β-OH-DHEA may have anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis where inflammation is a key feature .

- Metabolic Effects : The compound has been linked to improved metabolic parameters, including reductions in body fat percentage and body mass index (BMI) in certain studies involving DHEA derivatives .

Immunomodulatory Effects

Evidence suggests that 7β-OH-DHEA may act as an immunomodulator:

- Local Immunoprotection : It has been observed to exhibit immunoprotective effects, potentially enhancing local immune responses in tissues .

- Cytokine Regulation : Increased levels of pro-inflammatory cytokines have been associated with elevated CYP7B activity, leading to higher concentrations of 7α-OH-DHEA in synovial fluid, which may contribute to chronic inflammation .

Comparative Analysis with Related Compounds

Case Studies and Research Findings

- Immunomodulatory Role : A study highlighted that both 7α-OH-DHEA and 7β-OH-DHEA can modulate the activity of 11β-HSD1, suggesting their role in fine-tuning glucocorticoid levels which are crucial for managing stress responses and inflammation .

- Therapeutic Potential : Clinical trials have indicated that supplementation with DHEA or its metabolites may lead to beneficial outcomes in metabolic health, including reductions in fat mass and improvements in insulin sensitivity .

- Hormonal Balance : Research has shown that 7β-OH-DHEA may help maintain hormonal balance by acting on estrogen receptors and modulating cortisol levels through its interaction with steroidogenic enzymes .

特性

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPSAOWBSPXZEA-GCNMQWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431284 | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2487-48-1 | |

| Record name | 7β-Hydroxy-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923RBW7OJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。